1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane
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Overview
Description
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane: is a complex organic compound characterized by its multiple acetoxy and acetyl functional groups attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane typically involves multi-step organic reactions. One common method includes the esterification of phenolic compounds with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often require controlled temperatures and anhydrous environments to prevent hydrolysis of the ester groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as column chromatography, is also common to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding phenolic and acetic acid derivatives.
Oxidation: The acetyl groups can be oxidized to form carboxylic acids.
Substitution: The phenolic groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acids or bases at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as halogens or nitrating agents under acidic conditions.
Major Products Formed
Hydrolysis: Phenolic compounds and acetic acid.
Oxidation: Carboxylic acids.
Substitution: Halogenated or nitrated phenolic derivatives.
Scientific Research Applications
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane involves its interaction with specific molecular targets. The acetoxy and acetyl groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially altering their activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Bis(3-hydroxy-2-acetylphenoxy)-2-hydroxypropane
- 1,3-Bis(3-methoxy-2-acetylphenoxy)-2-methoxypropane
Uniqueness
1,3-Bis(3-acetoxy-2-acetylphenoxy)-2-acetoxypropane is unique due to its multiple acetoxy and acetyl groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further functionalization in synthetic chemistry.
Properties
CAS No. |
112489-26-6 |
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Molecular Formula |
C25H26O10 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
[2-acetyl-3-[3-(2-acetyl-3-acetyloxyphenoxy)-2-acetyloxypropoxy]phenyl] acetate |
InChI |
InChI=1S/C25H26O10/c1-14(26)24-20(8-6-10-22(24)34-17(4)29)31-12-19(33-16(3)28)13-32-21-9-7-11-23(35-18(5)30)25(21)15(2)27/h6-11,19H,12-13H2,1-5H3 |
InChI Key |
SWZIWWYLQAZTIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1OC(=O)C)OCC(COC2=C(C(=CC=C2)OC(=O)C)C(=O)C)OC(=O)C |
Origin of Product |
United States |
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